molecular formula C13H11F3N2O3 B1410949 N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine CAS No. 1993797-79-7

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine

Cat. No.: B1410949
CAS No.: 1993797-79-7
M. Wt: 300.23 g/mol
InChI Key: CHVJLZRSUQBAPT-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine is a synthetic organic compound characterized by its unique furan ring structure and the presence of trifluoromethoxy and carboxamidine functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and an electrophile.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Carboxamidine Group: The carboxamidine group can be introduced through the reaction of an amine with a suitable carboxylic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted furan derivatives.

Scientific Research Applications

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-2-methyl-5-(4-methoxy-phenyl)-furan-3-carboxamidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-Hydroxy-2-methyl-5-(4-chloro-phenyl)-furan-3-carboxamidine: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16/h2-6,19H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVJLZRSUQBAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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